5-benzyl-3-[(4-methoxyphenyl)methyl]-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one
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Overview
Description
5-benzyl-3-[(4-methoxyphenyl)methyl]-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic compound that belongs to the class of pyrimidoindoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-3-[(4-methoxyphenyl)methyl]-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multi-step organic reactions. One common route includes the condensation of appropriate benzyl and methoxybenzyl derivatives with a pyrimidoindole core. The reaction conditions often require the use of strong acids or bases as catalysts, along with controlled temperature and pressure to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
5-benzyl-3-[(4-methoxyphenyl)methyl]-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using halogens or other reactive species.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
5-benzyl-3-[(4-methoxyphenyl)methyl]-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: It is explored as a potential therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-benzyl-3-[(4-methoxyphenyl)methyl]-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives
- (Z)-5-((N-benzyl-1H-indol-3-yl)methylene)imidazolidine-2,4-dione
- 5-((N-benzyl-1H-indol-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione .
Uniqueness
What sets 5-benzyl-3-[(4-methoxyphenyl)methyl]-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one apart is its unique structural features and the specific biological activities it exhibits.
Properties
IUPAC Name |
5-benzyl-3-[(4-methoxyphenyl)methyl]-8-methylpyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O2/c1-18-8-13-23-22(14-18)24-25(29(23)16-19-6-4-3-5-7-19)26(30)28(17-27-24)15-20-9-11-21(31-2)12-10-20/h3-14,17H,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHMGPMNIMYQNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=C(C=C4)OC)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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